![molecular formula C9H7NO2S B8779411 benzo[f][1,4]thiazepine-3,5(2H,4H)-dione CAS No. 92970-91-7](/img/structure/B8779411.png)
benzo[f][1,4]thiazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzo[f][1,4]thiazepine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzene ring fused with a thiazepine ring, which contains both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f][1,4]thiazepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
benzo[f][1,4]thiazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of benzo[f][1,4]thiazepine-3,5(2H,4H)-dione depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely and would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazepine: Lacks the dione functionality but shares the core structure.
Benzodiazepines: Similar in structure but contain a diazepine ring instead of a thiazepine ring.
Thiazepines: Compounds with a thiazepine ring but different substituents.
Uniqueness
benzo[f][1,4]thiazepine-3,5(2H,4H)-dione is unique due to the presence of both the benzothiazepine core and the dione functionality, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
92970-91-7 |
|---|---|
Molecular Formula |
C9H7NO2S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1,4-benzothiazepine-3,5-dione |
InChI |
InChI=1S/C9H7NO2S/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12) |
InChI Key |
MVKZQRWWOROTJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


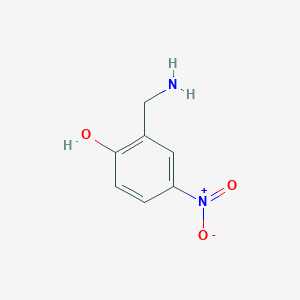
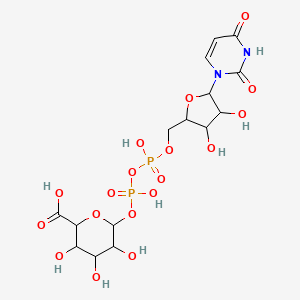

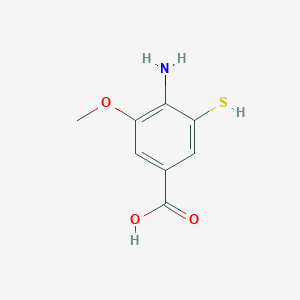
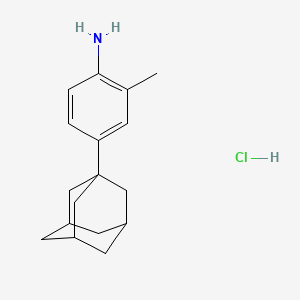

![Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B8779386.png)
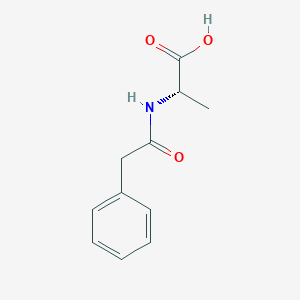
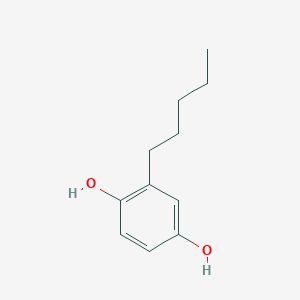
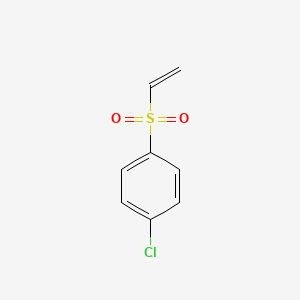
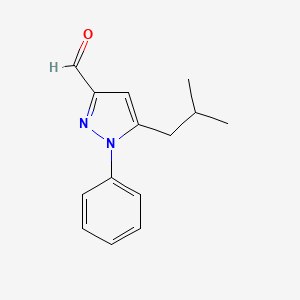
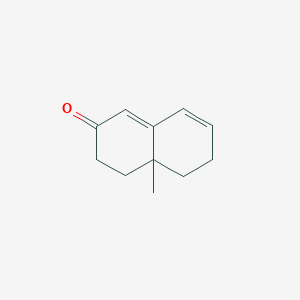
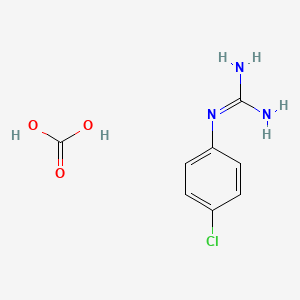
![4-Piperidinamine, N-methyl-N-[2-(trifluoromethyl)phenyl]-](/img/structure/B8779425.png)
